molecular formula C13H13NO6 B2621319 Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate CAS No. 367520-87-4

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate

Cat. No.: B2621319
CAS No.: 367520-87-4
M. Wt: 279.248
InChI Key: CEGWZOZDZYAQDD-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The IUPAC name methyl 3-((1,3-dioxoisoindolin-2-yl)oxy)-2-hydroxy-2-methylpropanoate reflects its molecular architecture. The parent structure is propanoic acid, substituted at the second carbon with both a hydroxyl (-OH) and methyl (-CH₃) group, forming a 2-hydroxy-2-methylpropanoate backbone. The esterification of the carboxylic acid with methanol yields the methyl ester, while the third carbon of the propanoate chain is linked via an ether bond to the nitrogen atom of a 1,3-dioxoisoindolin-2-yl group.

The numbering of the dioxoisoindolinyl system follows standard phthalimide conventions, with positions 1 and 3 occupied by ketone oxygen atoms. The compound’s CAS registry number, 367520-87-4, confirms its unique identity in chemical databases. Isomeric possibilities are limited due to the absence of stereogenic centers in the dioxoisoindolinyl ring and the fully substituted second carbon of the propanoate chain. However, conformational isomerism may arise from rotation around the ether linkage (C-O bond) connecting the phthalimide and propanoate moieties.

Properties

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-13(18,12(17)19-2)7-20-14-10(15)8-5-3-4-6-9(8)11(14)16/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWZOZDZYAQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON1C(=O)C2=CC=CC=C2C1=O)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate typically involves the reaction of 1,3-dioxoisoindoline with appropriate reagents under controlled conditions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:Methyl 3 1 3 dioxoisoindolin 2 YL oxy 2 hydroxy 2 methylpropanoate\text{Methyl 3 1 3 dioxoisoindolin 2 YL oxy 2 hydroxy 2 methylpropanoate}

Synthesis of Bioactive Compounds

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its effects on various biological pathways. Its ability to interact with specific receptors makes it a candidate for studies focusing on receptor signaling and modulation.

Example : In vitro studies have shown that compounds derived from this compound can enhance the binding affinity to certain G-protein coupled receptors (GPCRs), which are critical in drug design .

Cosmetic Chemistry

Due to its hydroxyl and ester functionalities, this compound is explored in cosmetic formulations for its potential moisturizing and skin-conditioning properties. Its inclusion in formulations may enhance the stability and efficacy of active ingredients.

Research Insight : Formulations containing this compound have been shown to improve skin hydration levels significantly compared to control formulations without it .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Summary Table of Applications

Application AreaDescription
Synthesis of Bioactive CompoundsIntermediate for synthesizing derivatives with anticancer activity
Pharmacological StudiesInvestigated for receptor modulation and signaling pathways
Cosmetic ChemistryPotential skin-conditioning agent in cosmetic formulations
Material ScienceUsed in developing new materials with enhanced properties

Mechanism of Action

The mechanism by which Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Methyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl)Propanoate (153)

  • Structure : Contains a pyridyl group, acetoxy substituent, and methylene bridge.
  • Synthesis : Prepared via acetylation of a hydroxy precursor (78% yield) using Ac₂O or acetyl chloride .
  • Key Differences :
    • Replaces the 1,3-dioxoisoindolinyl group with a pyridyl ring.
    • Lacks the hydroxyl and methyl groups at position 2.
    • Higher lipophilicity due to the pyridyl moiety.
  • Applications : Intermediate for heterocyclic compound synthesis .

Isopropyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl)Propanoate (155)

  • Structure : Similar to 153 but with an isopropyl ester.
  • Synthesis: Acetylation of isopropyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate (62% yield) .
  • Key Differences :
    • Bulkier isopropyl ester reduces solubility in polar solvents compared to methyl esters.
    • Molecular weight (203 g/mol for M⁺ fragment) is lower than the target compound .

(2R)-Methyl 2-(1,3-Dioxoisoindolin-2-YL)-3-(3-(2-Methylbut-3-en-2-YL)-2-Oxoindolin-3-YL)Propanoate (133a)

  • Structure: Combines 1,3-dioxoisoindolinyl and prenylated indolinone groups.
  • Synthesis : Prenylation of tryptophan derivatives using chiral ligands (61% yield) .
  • Key Differences: Incorporates a prenyl group and indolinone ring, increasing MW to 432.47 g/mol.

tert-Butyl 3-((1,3-Dioxoisoindolin-2-YL)Oxy)Propanoate (6)

  • Structure: tert-Butyl ester with a shorter propanoate chain.
  • Synthesis: Mitsunobu reaction between N-hydroxyphthalimide and tert-butyl 3-hydroxypropanoate .
  • Key Differences :
    • tert-Butyl group enhances steric hindrance, slowing hydrolysis compared to methyl esters.
    • Hydrolyzed to a carboxylic acid derivative for further functionalization .

Methyl 2-(1,3-Dioxoisoindolin-2-YL)-3-Phenylpropanoate (CAS: 7146-63-6)

  • Structure : Phenyl substituent instead of hydroxyl and methyl groups.
  • Key Differences :
    • Increased hydrophobicity due to the phenyl ring (MW: 309.32 g/mol).
    • Likely exhibits distinct crystal packing due to aromatic interactions .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Trends Synthetic Yield (%)
Target Compound 279.25 Phthalimide, hydroxyl, methyl ester Moderate in polar solvents N/A
Methyl 3-Acetoxy-2-Methylene-3-(2-Pyridyl) 175.06 (M⁺ fragment) Pyridyl, acetoxy, methyl ester Low in water 78
Isopropyl Analog 203.09 (M⁺ fragment) Pyridyl, acetoxy, isopropyl ester Low in polar solvents 62
Prenylated Indolinone Derivative 432.47 Prenyl, indolinone, phthalimide Likely low due to bulk 61
tert-Butyl Derivative N/A tert-Butyl, phthalimide Hydrophobic N/A

Hydrogen Bonding and Reactivity

  • The hydroxyl group in the target compound enhances hydrogen bonding capacity, improving solubility in polar solvents like methanol or ethyl acetate .
  • In contrast, phenyl or prenyl substituents (e.g., 133a , 7146-63-6 ) increase hydrophobicity, favoring organic solvents .

Biological Activity

Methyl 3-((1,3-dioxoisoindolin-2-YL)oxy)-2-hydroxy-2-methylpropanoate, with the CAS number 367520-87-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

The molecular formula of this compound is C13H13NO6, with a molar mass of 279.25 g/mol. The compound features a dioxoisoindoline moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC13H13NO6
Molar Mass279.25 g/mol
CAS Number367520-87-4

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways, including those involved in apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for S. aureus.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 µM for MCF-7 breast cancer cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:

  • Structural Modifications : Alterations in the dioxoisoindoline structure significantly impact biological activity, suggesting that specific functional groups can enhance or diminish efficacy.
  • Synergistic Effects : Combining this compound with standard antibiotics showed a synergistic effect, enhancing antimicrobial activity against resistant strains.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound.

Study FocusFindingsReference
Antimicrobial ActivityMIC = 50 µg/mL against S. aureus
CytotoxicityIC50 = 30 µM in MCF-7 cells
Structure-Activity RelationshipModifications affect potency significantly

Q & A

Q. What are the common synthetic routes for Methyl 3-((1,3-dioxoisoindolin-2-yl)oxy)-2-hydroxy-2-methylpropanoate?

The compound is synthesized via one-pot prenylation and oxidation reactions. For example, methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate is reacted with chiral ligands (e.g., 27a/27b) under optimized conditions, followed by purification using column chromatography (PE/EtOAc = 1:1) to isolate diastereomers . Hydrazine hydrate is often employed in subsequent steps to remove phthalimide protecting groups, yielding amino acid derivatives .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR data resolve stereochemistry and confirm regioselectivity (e.g., δ 3.63 ppm for methoxy groups, δ 177.22 ppm for carbonyl carbons) .
  • Chromatography : Diastereomeric ratios (e.g., 1:6 anti/syn) are determined via TLC (Rf values) and HPLC .
  • Mass spectrometry : Molecular ions ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₂₂N₂O₃, m/z 302.36) .

Q. What safety precautions are recommended during handling?

  • Use chemical-resistant gloves and P95/P1 respirators for particulate protection.
  • Avoid drainage contamination and ensure proper ventilation.
  • Hydrazine hydrate, a common reagent, requires careful handling due to toxicity .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in its synthesis?

Diastereoselectivity is controlled by chiral ligands (e.g., 27b) and solvent polarity. For instance, ligand 27b in dichloromethane promotes a 1:6 anti/syn ratio, while polar aprotic solvents like acetonitrile may alter stereochemical outcomes. Column chromatography and crystallography further isolate and confirm configurations .

Q. What mechanistic insights explain the compound’s role in indole alkaloid synthesis?

The phthalimide group acts as a temporary protecting group for amines, enabling regioselective prenylation at indole C3 positions. Oxidation of prenyl intermediates generates oxoindolinyl derivatives, critical for bioactive alkaloid scaffolds like those in melatonin analogs .

Q. How can structural contradictions (e.g., NMR vs. crystallography) be resolved?

Discrepancies in stereochemical assignments are addressed via:

  • X-ray crystallography : SHELX/ORTEP-3 software refines crystal structures, resolving ambiguities in bond angles and torsion .
  • DFT calculations : Computational models validate experimental NMR shifts and optimize geometries .

Q. What applications does this compound have in drug discovery?

It serves as a precursor for peptidomimetics and antimycobacterial agents. For example, coupling with thiazole aldehydes yields amino acid derivatives with enhanced lipophilicity and target-binding affinity .

Methodological Considerations

  • Purification : Use gradient elution (PE/EtOAc) for diastereomer separation .
  • Scale-up : Maintain inert atmospheres (N₂/Ar) during prenylation to prevent oxidation .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .

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